molecular formula C9H14Cl2N2 B13461921 5-Cyclopropyl-2-methylpyridin-3-amine dihydrochloride

5-Cyclopropyl-2-methylpyridin-3-amine dihydrochloride

Cat. No.: B13461921
M. Wt: 221.12 g/mol
InChI Key: BZSQBPJDTVMZDJ-UHFFFAOYSA-N
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Description

5-Cyclopropyl-2-methylpyridin-3-amine dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2 It is a derivative of pyridine, featuring a cyclopropyl group and a methyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-2-methylpyridin-3-amine dihydrochloride typically involves the following steps:

    Methylation: The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-2-methylpyridin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydroxide, alkyl halides, dimethyl sulfoxide.

Major Products Formed

    Oxidation: N-oxides of 5-Cyclopropyl-2-methylpyridin-3-amine.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-Cyclopropyl-2-methylpyridin-3-amine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-2-methylpyridin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Methylpyridin-3-amine: A structurally similar compound with a methyl group at the 5-position of the pyridine ring.

    3-Aminopropyl-5-methylpyridin-2-ylamine dihydrochloride: Another derivative with an aminopropyl group attached to the pyridine ring.

Uniqueness

5-Cyclopropyl-2-methylpyridin-3-amine dihydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for developing new chemical entities with specific desired properties.

Properties

Molecular Formula

C9H14Cl2N2

Molecular Weight

221.12 g/mol

IUPAC Name

5-cyclopropyl-2-methylpyridin-3-amine;dihydrochloride

InChI

InChI=1S/C9H12N2.2ClH/c1-6-9(10)4-8(5-11-6)7-2-3-7;;/h4-5,7H,2-3,10H2,1H3;2*1H

InChI Key

BZSQBPJDTVMZDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)C2CC2)N.Cl.Cl

Origin of Product

United States

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